

Benchmarking the performance of 5-decanol in specific applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Decanol

Cat. No.: B1670017

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Benchmarking 5-Decanol: A Comparative Performance Guide

For researchers, scientists, and drug development professionals, the selection of appropriate chemical entities is paramount to achieving desired experimental outcomes and product performance. This guide provides a comprehensive performance benchmark of **5-decanol** in several key applications, offering a comparative analysis against common alternatives. While direct, comprehensive experimental datasets for **5-decanol** are not always readily available in published literature, this guide synthesizes established principles and provides detailed protocols for objective evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The performance of **5-decanol** in various applications is intrinsically linked to its physicochemical properties. Understanding these properties in comparison to its linear isomer, 1-decanol, and other common solvents provides a foundation for predicting its behavior.

Property	5-Decanol	1-Decanol	n-Octanol	2-Ethylhexanol
Molecular Formula	C ₁₀ H ₂₂ O	C ₁₀ H ₂₂ O	C ₈ H ₁₈ O	C ₈ H ₁₈ O
Molecular Weight	158.28 g/mol	158.28 g/mol	130.23 g/mol	130.23 g/mol
Appearance	Colorless to light yellow liquid	Colorless viscous liquid	Colorless liquid	Colorless liquid
Boiling Point	~228-230 °C	232.9 °C	195 °C	184 °C
Melting Point	~ -1 °C	6.4 °C	-16 °C	-76 °C
Water Solubility	Low	Insoluble (37 mg/L at 25°C)[1]	Low (0.54 g/L at 25°C)	Low (1.0 g/L at 20°C)
Structure	Secondary alcohol	Primary, linear alcohol	Primary, linear alcohol	Primary, branched alcohol

Performance as a Solvent

The branched structure of **5-decanol** is expected to influence its solvency power compared to the linear 1-decanol. Generally, branched isomers can offer better solubility for less linear or more sterically hindered solutes.

Expected Performance:

- **5-Decanol:** May exhibit enhanced solubility for a wider range of organic compounds due to its secondary hydroxyl group and branched nature, which can disrupt efficient packing and lower intermolecular forces.
- **1-Decanol:** Its linear structure makes it an effective solvent for non-polar and moderately polar linear molecules.

Experimental Protocol: Solvency Power Evaluation (Modified Kauri-Butanol Value)

This protocol, adapted from ASTM D1133 for hydrocarbon solvents, can be used to compare the solvency power of different alcohols.

Objective: To determine the relative solvency power of **5-decanol** and its alternatives.

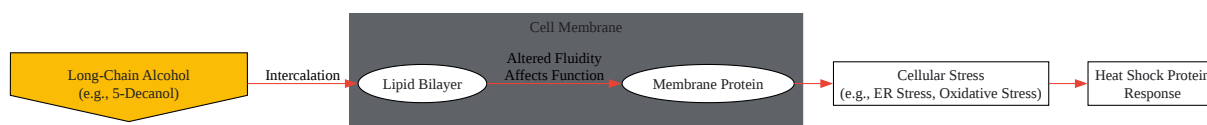
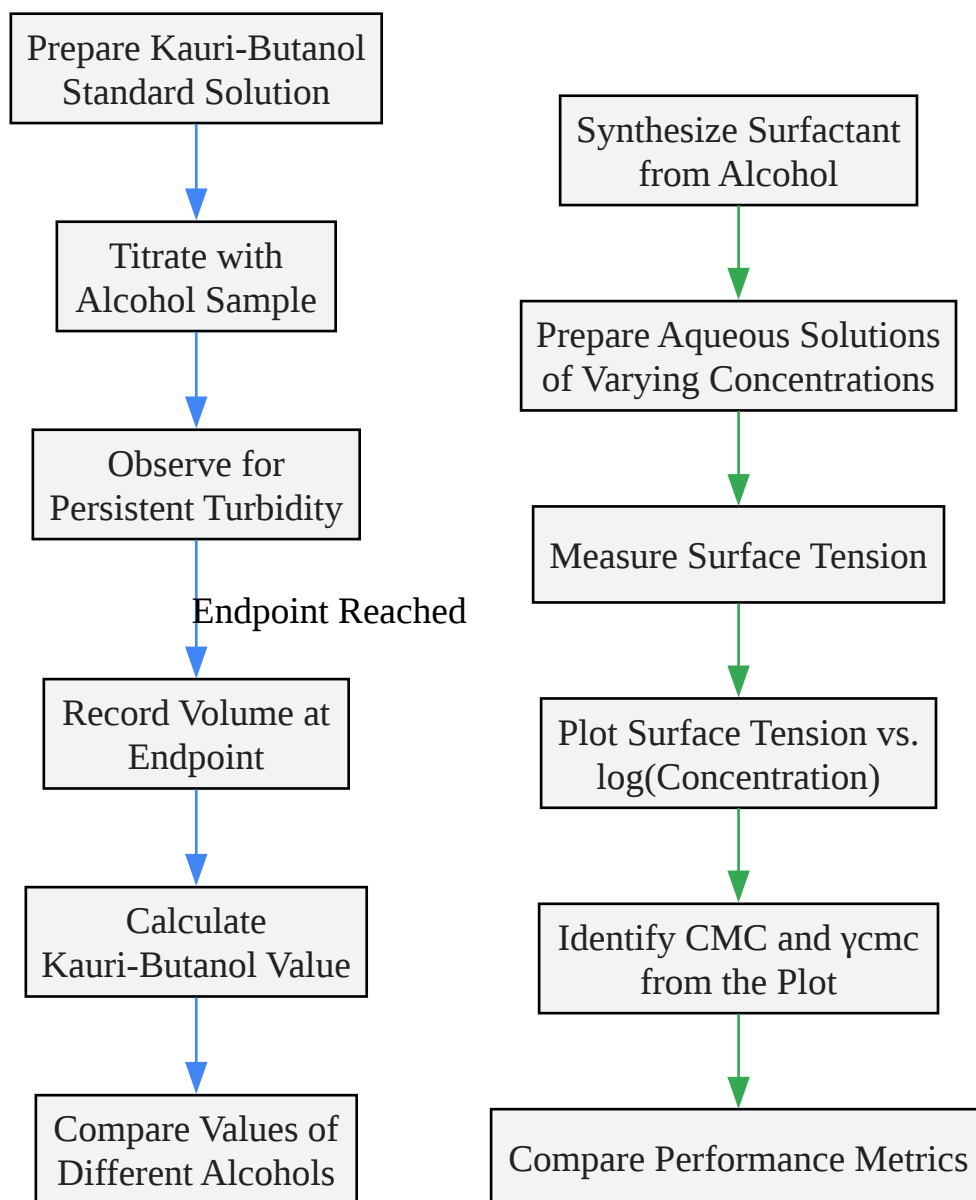
Materials:

- Kauri resin
- n-Butanol
- **5-decanol** and alternative alcohols to be tested
- Burette, flask, and light source for observing turbidity

Procedure:

- Preparation of Kauri-Butanol Standard Solution: Prepare a standard solution of kauri resin in n-butanol.
- Titration: Titrate a known volume of the alcohol sample into the kauri-butanol solution.
- Endpoint Determination: Continue the titration until a defined turbidity is reached and persists. The endpoint is when the filament of a lamp is obscured by the turbidity of the solution.
- Calculation: The Kauri-Butanol value is calculated based on the volume of the alcohol sample required to reach the endpoint. A higher value indicates greater solvency power.

Workflow for Solvency Power Evaluation:



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References

- 1. 1-Decanol | C₁₀H₂₂O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking the performance of 5-decanol in specific applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670017#benchmarking-the-performance-of-5-decanol-in-specific-applications]

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